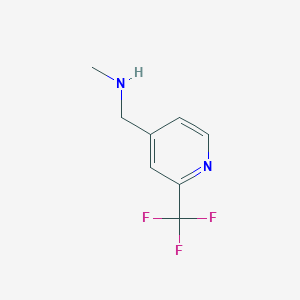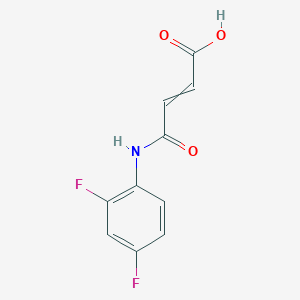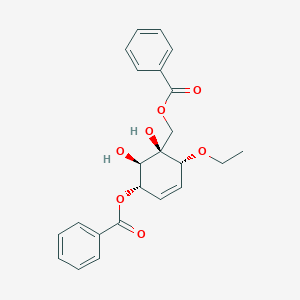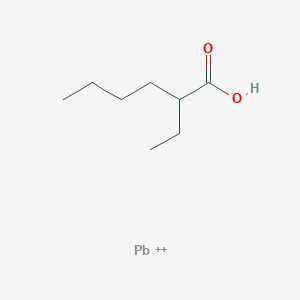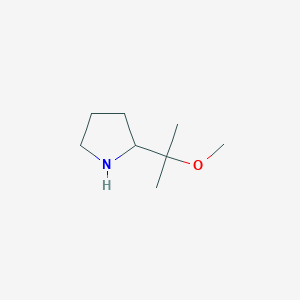
2-(2-Methoxypropan-2-yl)pyrrolidine
Übersicht
Beschreibung
“2-(2-Methoxypropan-2-yl)pyrrolidine” is a chemical compound with the CAS Number: 160142-25-6 . It has a molecular weight of 143.23 and its IUPAC name is 2-(1-methoxy-1-methylethyl)pyrrolidine . It is a colorless to yellow liquid .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring—a phenomenon called “pseudorotation”—leads to increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Synthesis
- Stereoselective Alkylation : 2-(2-Methoxypropan-2-yl)pyrrolidine, as a derivative of (S)-proline, is used in stereoselective alkylation processes. For instance, its reaction with benzyl bromide and n-butyl iodide led to selective formation of products with specific stereogenic centers. This selectivity is crucial in synthesizing compounds with desired chirality (Andersson & Hedenström, 2004).
Pharmaceutical Applications
- Antibacterial Activity : Pyrrolidine derivatives, including this compound, have been explored for their antibacterial properties. Novel cyanopyridine derivatives synthesized using similar structures showed significant antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).
- Antiarrhythmic and Antihypertensive Effects : In medicinal chemistry, pyrrolidine derivatives have been synthesized and evaluated for various pharmacological activities, including antiarrhythmic and antihypertensive effects. Their effectiveness is often linked to their alpha-adrenolytic properties (Malawska et al., 2002).
Industrial Applications
- Synthesis of Dyes and Agrochemicals : Pyrrolidines, including this compound, find applications in industry, such as in the synthesis of dyes and agrochemical substances. Their study is important for advancing these industrial applications (Żmigrodzka et al., 2022).
Beta-Lactam Antibiotics Synthesis
- Hydroxyl Protection in Beta-Lactam Antibiotics : The 2-methoxypropan-2-yl group, a part of the compound , is useful for protecting hydroxyl groups in the synthesis of beta-lactam antibiotics. This function is critical due to the sensitivity of the beta-lactam structure in antibiotic synthesis (Woo, 1981).
Biological Activity Studies
- Synthesis of Medicinal Molecules : Pyrrolidin-2-ones and their derivatives, including compounds related to this compound, are a class of non-aromatic heterocyclic compounds used in pharmacy for synthesizing new medicinal molecules with improved biological activities (Rubtsova et al., 2020).
Coordination Chemistry
- Synthesis of Optically Active Triamines : Derivatives of pyrrolidines, including this compound, are used to synthesize optically active triamines. These compounds play a role in coordination chemistry, particularly in the formation of complexes with metals like copper (Bernauer et al., 1993).
Anti-inflammatory Activities
- Potential Anti-inflammatory Agents : 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized from compounds structurally similar to this compound, have been explored as potential anti-inflammatory agents. Some showed activities comparable to indomethacin but with reduced side effects (Ikuta et al., 1987).
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2-(2-methoxypropan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGUMFCNPREQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564265 | |
| Record name | 2-(2-Methoxypropan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160142-25-6 | |
| Record name | 2-(2-Methoxypropan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)


